2-fluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Description

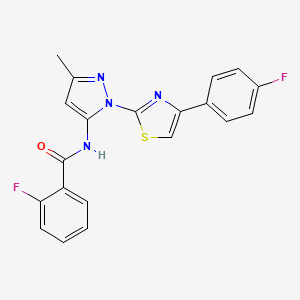

The compound 2-fluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide features a benzamide core substituted with a fluorine atom at the 2-position. This benzamide is linked to a pyrazole ring (3-methyl-substituted) that is further connected to a thiazole moiety bearing a 4-fluorophenyl group. Such a structure places it within a broader class of bioactive heterocyclic hybrids, where thiazole and pyrazole motifs are critical for interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name |

2-fluoro-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4OS/c1-12-10-18(24-19(27)15-4-2-3-5-16(15)22)26(25-12)20-23-17(11-28-20)13-6-8-14(21)9-7-13/h2-11H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOZGYQQEZETMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Compounds 4 and 5 ()

- Structure : These isostructural compounds share a thiazole-pyrazole backbone with fluorophenyl substituents. Compound 4 has a chlorophenyl group, while compound 5 has a fluorophenyl group at the 4-position of the thiazole.

- Crystallography : Both crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The fluorophenyl group in compound 5 is oriented perpendicular to the planar core, likely influencing packing and solubility.

- Synthesis : High yields (>80%) were achieved using dimethylformamide (DMF) as a solvent, with crystallization enabling single-crystal diffraction analysis .

Compound 9b ()

- Structure : Contains a fluorophenyl-thiazolyl group linked via an acetamide bridge to a triazole-benzimidazole hybrid.

- Synthesis : Synthesized under copper-catalyzed click chemistry conditions, yielding 70–85% pure products. Spectroscopic validation (IR, NMR) confirmed structural integrity .

Compound 41 ()

- Structure : Features a methyl-pyrazole-thiazole-phenyl scaffold with an acetamide side chain.

- Synthesis: Prepared via a multi-step route involving TLC-monitored cyclization and recrystallization in isopropanol (82% yield). Spectral data (¹H NMR, IR) align with its proposed structure .

Target Compound

- Structural Distinctions: Unlike compounds 4, 5, and 9b, the target compound lacks a triazole or morpholinophenyl group but retains the fluorophenyl-thiazole-pyrazole core. Its benzamide substituent may enhance binding affinity compared to acetamide derivatives like 9b .

Thiazole-Pyrazoline Hybrids (49a, 49f, 49c) ()

- Activity :

- 49a : Inhibits human carbonic anhydrase I (hCAI) with IC₅₀ = 0.87 µM.

- 49c : Potent against acetylcholinesterase (AChE) (IC₅₀ = 1.02 µM).

- Structure-Activity Relationship (SAR): The 4-fluorophenyl group on thiazole enhances enzyme binding, while morpholinophenyl substituents improve solubility .

Docking Studies ()

Key Observations

Fluorine Substitution : The 4-fluorophenyl group in the target compound and analogs (e.g., 49c) enhances metabolic stability and target affinity .

Heterocyclic Core : Pyrazole-thiazole hybrids (e.g., compounds 4, 5) exhibit planar geometries critical for crystallinity, whereas triazole additions (e.g., 9b) may complicate synthesis but improve bioactivity .

Synthetic Robustness: High yields (>80%) are achievable for fluorophenyl-thiazole derivatives using polar aprotic solvents like DMF or ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.